5-Bromo-3-chloro-2-fluorobenzyl bromide
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Overview
Description
5-Bromo-3-chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is a pale yellow solid with a melting point below 35°C and a boiling point of 126°C .
Preparation Methods
The synthesis of 5-Bromo-3-chloro-2-fluorobenzyl bromide typically involves the bromination of 3-chloro-2-fluorotoluene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
5-Bromo-3-chloro-2-fluorobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium azide, potassium cyanide, and sodium methoxide. The major products formed depend on the nucleophile used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Suzuki-Miyaura Coupling: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
5-Bromo-3-chloro-2-fluorobenzyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic aromatic substitution reactions, the benzene ring undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
5-Bromo-3-chloro-2-fluorobenzyl bromide can be compared with other similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a similar substitution pattern but lacks the benzyl bromide moiety.
2,3,4,5,6-Pentafluorobenzyl bromide: This compound has multiple fluorine atoms on the benzene ring, which can significantly alter its reactivity and applications.
2,4-Difluorobenzyl bromide: This compound has two fluorine atoms and is used in similar synthetic applications.
The unique combination of bromine, chlorine, and fluorine atoms in this compound makes it a versatile compound in various chemical reactions and applications.
Biological Activity
5-Bromo-3-chloro-2-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of multiple halogen substituents, which influence its reactivity and biological interactions. The molecular formula is C7H5BrClF, with a molecular weight of 227.47 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its unique chemical behavior.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential as an antibacterial agent .
2. Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study evaluated its cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
A549 | 22.5 |
The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine | Reduction (%) |
---|---|
TNF-α | 45% |
IL-6 | 38% |
This anti-inflammatory activity suggests that this compound could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The halogen substituents may enhance binding affinity to target enzymes involved in microbial metabolism or cancer cell proliferation.
- Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.
- Cytokine Modulation : It interferes with signaling pathways that regulate the production of inflammatory cytokines.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A clinical study involving patients with skin infections showed that topical formulations containing this compound significantly reduced infection rates compared to standard treatments .
- Cancer Treatment : In vivo studies on mice bearing tumor xenografts demonstrated that administration of the compound resulted in tumor size reduction and improved survival rates .
Properties
IUPAC Name |
5-bromo-1-(bromomethyl)-3-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDOTDVEJGNTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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